![molecular formula C24H23N5O5 B2485812 2-(2-(6-bencil-2-metil-5,7-dioxo-6,7-dihidro-2H-pirazolo[4,3-d]pirimidin-4(5H)-il)acetamido)benzoato de etilo CAS No. 951594-68-6](/img/structure/B2485812.png)
2-(2-(6-bencil-2-metil-5,7-dioxo-6,7-dihidro-2H-pirazolo[4,3-d]pirimidin-4(5H)-il)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic organic compound with a complex structure featuring pyrazolopyrimidine and benzyl moieties. The unique structural motifs confer the compound with a range of chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
This compound finds application in various research fields:
Chemistry: : As a model compound for studying pyrazolopyrimidine chemistry and related reactions.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for potential pharmaceutical properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in developing novel materials with specific functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step organic synthesis, starting from commercially available precursors
Industrial Production Methods: : Large-scale production leverages optimized conditions for each step, ensuring high yield and purity. Techniques like high-performance liquid chromatography and recrystallization are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various types of chemical reactions, such as:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be performed using sodium borohydride.
Substitution: : Nucleophilic substitution reactions occur under specific conditions.
Common Reagents and Conditions: : Reagents such as acetic acid for esterification, sodium borohydride for reduction, and potassium permanganate for oxidation are commonly used.
Major Products Formed: : The primary products formed depend on the specific reaction conditions. Oxidation yields hydroxylated derivatives, reduction leads to the corresponding alcohols, and substitution products vary widely based on the nucleophiles used.
Mecanismo De Acción
The mechanism involves its interaction with molecular targets such as enzymes and receptors. For instance, the pyrazolopyrimidine core can inhibit certain enzymes, impacting cellular pathways and biological functions.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolopyrimidine derivatives like:
6-benzyl-2-methyl-5,7-dioxo-5,7-dihydro-4H-pyrazolo[4,3-d]pyrimidine
Ethyl 2-(2-acetamido)benzoate
What sets ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate apart is its specific structural combination of pyrazolopyrimidine and benzyl functionalities, which may confer unique reactivity and biological activity profiles.
Propiedades
IUPAC Name |
ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOHWGGYFKVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

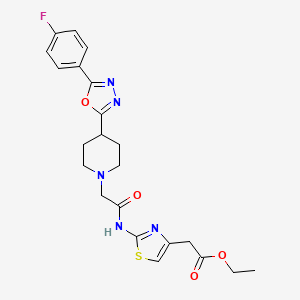
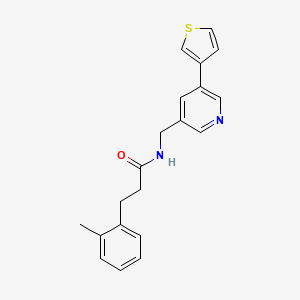
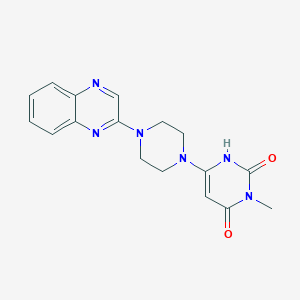
![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
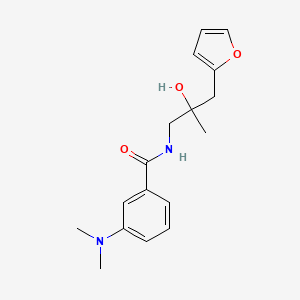
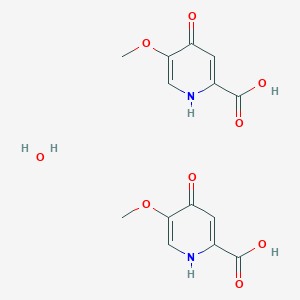
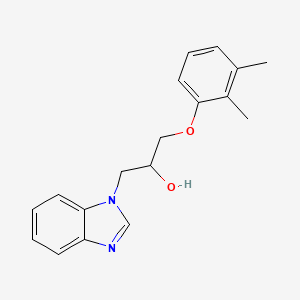
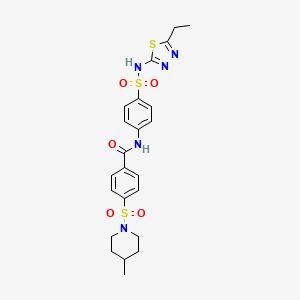
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
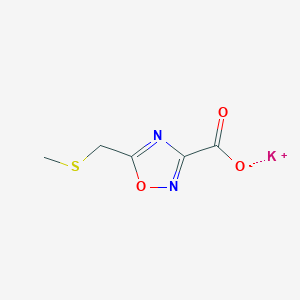
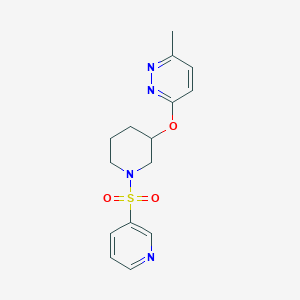
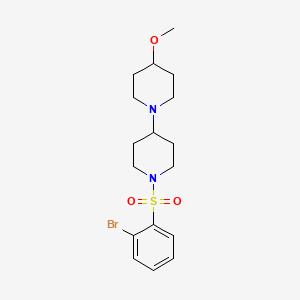
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
